Cas no 2248305-79-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a specialized heterocyclic compound featuring both isoindole and quinoxaline moieties. Its bifunctional structure, incorporating multiple carbonyl groups, makes it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing frameworks. The compound exhibits high reactivity due to the presence of electrophilic sites, enabling selective modifications for applications in pharmaceuticals, agrochemicals, or materials science. Its rigid, conjugated backbone may contribute to stability and potential utility in dye or coordination chemistry. Careful handling is advised due to the presence of reactive functional groups. Further characterization is recommended to assess solubility, stability, and compatibility with specific reaction conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate structure
2248305-79-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
CAS No:2248305-79-3
MF:C18H11N3O6
MW:365.296444177628
CID:5899688
PubChem ID:165730856
Update Time:2025-06-10

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6521133
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
    • 2248305-79-3
    • Inchi: 1S/C18H11N3O6/c22-14(27-21-16(24)10-5-1-2-6-11(10)17(21)25)9-20-13-8-4-3-7-12(13)19-15(23)18(20)26/h1-8H,9H2,(H,19,23)
    • InChI Key: WNIBGDMKDUSSDV-UHFFFAOYSA-N
    • SMILES: O(C(CN1C(C(NC2C=CC=CC1=2)=O)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 365.06478508g/mol
  • Monoisotopic Mass: 365.06478508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 113Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS No. 2248305-79-3)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS No. 2248305-79-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features and potential biological activities.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate consists of a central isoindole core with a substituted acetate group and a quinoxaline moiety. The presence of these functional groups imparts specific chemical properties and biological activities to the compound. The isoindole core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Recent studies have highlighted the potential therapeutic applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. One notable area of research is its activity as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, it has been shown to inhibit the activity of protein kinases, which are key regulators of cellular processes such as proliferation and apoptosis. This property makes it a promising candidate for the development of targeted therapies for various diseases.

In addition to its enzymatic inhibition properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-y)acetate has also demonstrated potential as an anti-inflammatory agent. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-y)acetate have also been investigated. Preliminary studies indicate that it has favorable absorption and distribution profiles in animal models. However, further research is needed to optimize its pharmacokinetic properties for clinical use.

In terms of safety and toxicity profiles, early studies suggest that 1,3-dioxo--dihydro--H--y -(--,--dioxo-,--,--tetrahydro-)acetate exhibits low toxicity at therapeutic concentrations. However, comprehensive toxicological evaluations are ongoing to ensure its safety for human use.

The synthesis of 1,-dioxo--dihydro--H--y -(--,--dioxo-,--,--tetrahydro-)acetate has been optimized using modern synthetic methods. These methods involve multi-step reactions that yield high purity and yield of the final product. The synthetic route is designed to be scalable for large-scale production in pharmaceutical settings.

In conclusion, 1,-dioxo--dihydro--H--y -(--,--dioxo-,--,--tetrahydro-)acetate (CAS No. 05-) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research aims to elucidate its mechanisms of action and optimize its properties for clinical use.

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